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Sorbitan tristearate

HLB Value Hydrophilic-Lipophilic Balance Lipophilicity

Formulators seeking fat bloom prevention or W/O emulsion stability often encounter generic sorbitan esters that lack the triester structure essential for crystal morphology control. Sorbitan tristearate (HLB 2.1) delivers: • Prevents cocoa butter polymorphic transformation-maintains gloss & shelf life • Stabilizes β′ polymorph in margarine; optimizes SFC & body-temperature fusion • Acts as anti-crystallizer in liquid oils to prevent turbidity & sedimentation Supplied with CoA; conforms to E492 purity specifications per EU 231/2012.

Molecular Formula C60H114O8
Molecular Weight 963.5 g/mol
CAS No. 26658-19-5
Cat. No. B213234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan tristearate
CAS26658-19-5
Synonymssorbitan tristearate
Molecular FormulaC60H114O8
Molecular Weight963.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C60H114O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h54-55,59-61H,4-53H2,1-3H3/t54-,55+,59+,60+/m0/s1
InChIKeyIJCWFDPJFXGQBN-RYNSOKOISA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sorbitan Tristearate: Physicochemical & Regulatory Profile


Sorbitan tristearate (CAS 26658-19-5), a non-ionic triester surfactant synthesized from sorbitan and three stearic acid residues (C60H114O8; MW 963.54 g/mol), presents as a cream-to-tan waxy solid with a hydrophilic-lipophilic balance (HLB) of 2.1 [1]. This HLB value places it firmly among the most lipophilic sorbitan esters, a critical determinant of its functional role in water-in-oil (W/O) emulsions and fat crystal modification . The compound is globally authorized as a food additive under E number 492, with defined purity specifications (e.g., saponification value 176-188 mg KOH/g, hydroxyl value 66-80 mg KOH/g) in Commission Regulation (EU) No 231/2012 and its amendments [2], underscoring its established safety and quality framework for industrial procurement.

Why Sorbitan Tristearate Substitution Fails


The procurement of sorbitan tristearate cannot be genericized to simply 'a sorbitan ester' because its triester structure and resultant extreme lipophilicity (HLB 2.1) confer a functional profile distinct from its closest analogs [1]. In contrast to sorbitan monostearate (Span 60, HLB 4.7), which retains a degree of interfacial polarity suitable for conventional emulsification, the three C18 stearate chains on sorbitan tristearate create a hydrophobic volume that fundamentally alters its interaction with lipid phases . This structural divergence is the primary driver of its unique performance as a crystal morphology modifier and anti-bloom agent in fat-based systems, a capability that its monoester and lower-molecular-weight counterparts cannot replicate . Consequently, formulator substitution based on the 'Span' series family alone will result in a loss of the specific crystallization control and long-term physical stability for which this compound is selected.

Quantitative Evidence for Sorbitan Tristearate


HLB Value and Lipophilicity Comparison

Sorbitan tristearate exhibits an HLB value of 2.1, which is significantly lower than its monoester analog, sorbitan monostearate (Span 60), which has an HLB of 4.7 [1]. This 2.6-unit difference on the HLB scale corresponds to a substantial increase in lipophilicity, as the HLB value is inversely proportional to oil affinity on a logarithmic scale. This quantitative divergence is directly attributable to the substitution of one stearate chain (in the monoester) with three stearate chains (in the triester), which greatly increases the hydrophobic volume of the molecule . The triester is also more lipophilic than the trioleate analog sorbitan trioleate (Span 85), which has an HLB of 1.8 but is a liquid at room temperature, and more lipophilic than all other solid sorbitan esters such as sorbitan monopalmitate (HLB 6.7) and sorbitan monolaurate (HLB 8.6) [2].

HLB Value Hydrophilic-Lipophilic Balance Lipophilicity

Crystal Modification vs. Sucrose Stearate

In a study comparing sorbitan tristearate (STS) and sucrose stearate (SE) as crystal modifiers for interesterified zero trans fats (soybean oil/fully hydrogenated soybean oil blend), STS demonstrated superior crystal network organization. At addition levels of 1, 3, and 5 g/100 g, STS-containing samples exhibited a higher fractal dimension, indicating a more organized crystal lattice compared to SE-containing samples [1]. This quantitative microstructural difference translates to firmer macroscopic structures, as confirmed by three-dimensional crystalline network visualization [2]. Furthermore, both emulsifiers contributed to solid fat content (SFC) adequacy, but STS specifically enhanced the consistency of the fat to a greater degree [3].

Fat Crystallization Crystal Morphology Solid Fat Content

E492 vs. E491 Purity Specifications

As defined in Commission Regulation (EU) No 231/2012 and its amendment 2018/1462, sorbitan tristearate (E 492) is subject to specific purity criteria that differentiate it from sorbitan monostearate (E 491). The congealing range for E 492 is specified as 47-50 °C [1]. Additionally, the saponification value is defined as 176-188 mg KOH/g, and the hydroxyl value is 66-80 mg KOH/g, which reflect the higher degree of esterification (three stearate groups) compared to the monoester E 491, which has a different saponification and hydroxyl profile [2]. These numerical thresholds are legally binding for products marketed as E 492 in the EU and UK, providing a verifiable basis for quality assurance and procurement decisions .

Food Additive Specifications Regulatory Compliance Purity Standards

Sorbitan Tristearate Applications


Crystal Modification in Chocolate

Sorbitan tristearate's ability to hinder the polymorphic transformation of cocoa butter crystals, thereby preventing fat bloom and maintaining gloss, makes it the preferred anti-bloom agent for chocolate products . This application leverages the compound's high lipophilicity and crystalline compatibility with triglycerides, as evidenced by its use as a crystal modifier in zero trans fat systems where it enhanced crystal lattice organization and consistency relative to sucrose stearate [1]. The compound's function as a crystal morphology modifier is also supported by its capacity to stabilize the β′ polymorph of margarine and alter solid fat content (SFC) to achieve desirable fusion profiles [2].

W/O Emulsion Stabilization for Cosmetics

With an HLB value of 2.1, sorbitan tristearate is specifically designed to stabilize water-in-oil (W/O) emulsions, a capability that distinguishes it from more amphiphilic sorbitan esters like Span 60 (HLB 4.7) . In cosmetic and pharmaceutical topical formulations, it acts as a primary emulsifier for W/O systems, creating stable interfacial films at the oil-water interface [1]. The regulatory specifications for E 492, including congealing range and esterification values, ensure consistent performance in these formulations where texture, spreadability, and long-term physical stability are critical procurement criteria [2].

Anti-Clouding in Edible Oils

Sorbitan tristearate is employed as an anti-crystallizer in liquid vegetable oils, such as palm olein, to prevent turbidity and sedimentation caused by the nucleation of high-melting triglycerides . This function is based on its ability to reduce turbidity in vegetable oils containing high saturated fatty acids [1]. Patented formulations demonstrate its use in fat compositions to achieve high consolidation speed and stable crystal forms without preliminary processing, underscoring its value in industrial oil refining and food processing where clarity and shelf stability are essential [2].

Technical Documentation Hub

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